![molecular formula C10H11NO2 B12904352 2-(Prop-2-en-1-yl)-2,3,3a,4-tetrahydrocyclopenta[c]pyrrole-1,5-dione CAS No. 190450-05-6](/img/structure/B12904352.png)
2-(Prop-2-en-1-yl)-2,3,3a,4-tetrahydrocyclopenta[c]pyrrole-1,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Allyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrole-1,5-dione: is a heterocyclic compound that features a fused cyclopentane and pyrrole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-Allyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrole-1,5-dione can be achieved through several methods. One common approach involves the use of an Au(I)-catalyzed rearrangement/cyclization cascade. This method starts with 1-(1-hydroxy-3-phenylprop-2-yn-1-yl)cyclobutanol and primary amines or ammonium acetate to produce polysubstituted pyrroles in moderate to good yields .
Industrial Production Methods:
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles as laboratory-scale synthesis, with adjustments for scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions:
2-Allyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrole-1,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of more saturated derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the allyl group, to form a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or alkanes.
Scientific Research Applications
2-Allyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrole-1,5-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Allyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrole-1,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
2-Phenyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole: This compound shares a similar core structure but with different substituents.
2-Allyl-6-phenyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrole-1,5-dione: Another closely related compound with a phenyl group.
Uniqueness:
2-Allyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrole-1,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its allyl group, in particular, offers unique reactivity compared to other similar compounds.
Properties
CAS No. |
190450-05-6 |
|---|---|
Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
2-prop-2-enyl-6,6a-dihydro-1H-cyclopenta[c]pyrrole-3,5-dione |
InChI |
InChI=1S/C10H11NO2/c1-2-3-11-6-7-4-8(12)5-9(7)10(11)13/h2,5,7H,1,3-4,6H2 |
InChI Key |
XUPLXHDCVHQSSN-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1CC2CC(=O)C=C2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


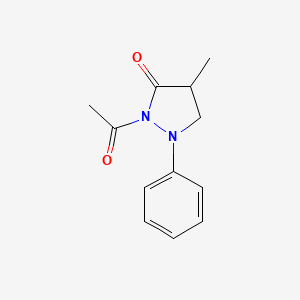
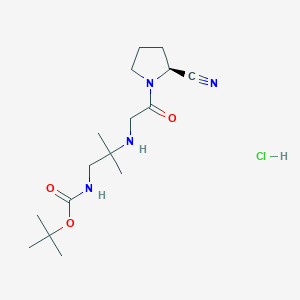
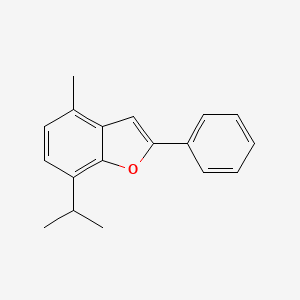
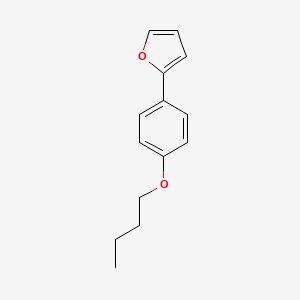
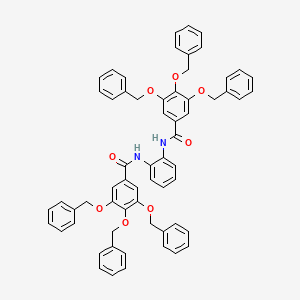

![4-[(4-Oxocyclohexa-2,5-dien-1-ylidene)amino]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B12904307.png)
![1-{1-[Methoxy(phenyl)methyl]-1H-1,2,4-triazol-3-yl}cyclohexan-1-ol](/img/structure/B12904314.png)
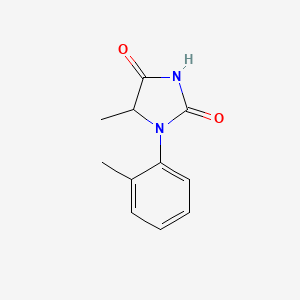

![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-[2-(phenylmethoxy)phenyl]-](/img/structure/B12904324.png)

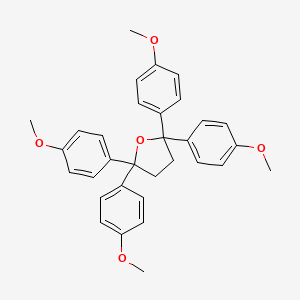
![(4R)-1-[(Benzyloxy)carbonyl]-4-hydroxy-L-prolylglycine](/img/structure/B12904335.png)
